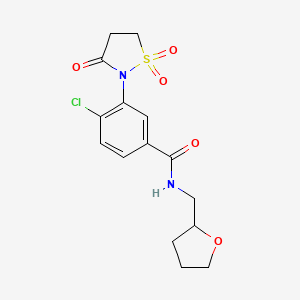![molecular formula C19H21N3O3 B5176981 1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5176981.png)
1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound has been subject to extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been investigated for its potential use as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of pharmacology, this compound has been investigated for its potential use as a drug delivery agent. It has also been studied for its potential use in the synthesis of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione is not fully understood. However, it has been reported to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the concentration of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione have been studied in several research articles. It has been reported to have anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been reported to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione in lab experiments include its potential as a drug delivery agent and its ability to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for further research on 1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione. One direction is to investigate its potential as a drug delivery agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on cognitive function. Additionally, further research can be carried out to investigate its potential as a treatment for other neurological disorders.
Métodos De Síntesis
The synthesis of 1-(4-propoxyphenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-propoxybenzaldehyde with 3-pyridinemethanamine in the presence of acetic acid and acetic anhydride to obtain the intermediate product. The intermediate product is then reacted with 2,5-dioxopyrrolidine in the presence of sodium methoxide to obtain the final product. The synthesis of this compound has been reported in several research articles and can be carried out using different reaction conditions.
Propiedades
IUPAC Name |
1-(4-propoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-10-25-16-7-5-15(6-8-16)22-18(23)11-17(19(22)24)21-13-14-4-3-9-20-12-14/h3-9,12,17,21H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTYHGODOQOOSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5176937.png)
![N-{3-[(3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5176941.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5176957.png)

![N-[2-(cinnamoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B5176970.png)
![pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone](/img/structure/B5176971.png)
![4-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5176989.png)
![3-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5176995.png)
![2-{5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5177000.png)

![5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5177013.png)